2,3-Dihydro-2-phenyl-4-benzopyrone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone

説明

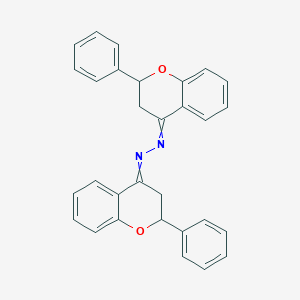

2,3-Dihydro-2-phenyl-4-benzopyrone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone is a flavanone-derived hydrazone characterized by a benzopyranone core substituted with a phenyl group at position 2 and a hydrazone moiety at position 3. Its synonyms include 2-phenyl-chroman-4-one hydrazone, Flavanon-hydrazon, and 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one hydrazone .

特性

IUPAC Name |

2-phenyl-N-[(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]-2,3-dihydrochromen-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O2/c1-3-11-21(12-4-1)29-19-25(23-15-7-9-17-27(23)33-29)31-32-26-20-30(22-13-5-2-6-14-22)34-28-18-10-8-16-24(26)28/h1-18,29-30H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRHIUDRTJZIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=NN=C3CC(OC4=CC=CC=C34)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101112287 | |

| Record name | 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692-45-1 | |

| Record name | 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1692-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one 2-(2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101112287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-phenyl-4-benzopyrone (2,3-dihydro-2-phenyl-4H-1-benzopyran-4-ylidene)hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Aldol Condensation for Chalcone Precursors

The synthesis begins with the formation of (E)-4-(3-(2-hydroxyphenyl)-3-oxoprop-1-en-1-yl)benzoic acid via Aldol condensation. A mixture of 2-hydroxyacetophenone (10 mmol) and 4-formylbenzoic acid (30 mmol) in ethanolic potassium hydroxide (15% w/v) reacts at room temperature for 24 hours. Proton NMR analysis of the chalcone intermediate reveals doublet peaks at δ 7.86 and 8.13 ppm, corresponding to the α,β-unsaturated ketone system, while IR spectroscopy confirms carbonyl stretching at 1678 cm⁻¹. This step achieves a 78% yield, with purity dependent on slow acidification to pH 3–4 during workup.

Oxidative Cyclization to Benzopyrones

The chalcone intermediate undergoes oxidative cyclization using an iodine-DMSO mixture under reflux for 6 hours. This method converts the linear chalcone into the fused benzopyrone structure via a radical-mediated mechanism. The reaction progress is monitored by TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1), with the product isolated as a white solid in 85% yield. Comparative studies show that replacing DMSO with other oxidants like H₂O₂ reduces yields to <50%, emphasizing the solvent’s dual role as an oxidant and base.

Hydrazone Functionalization of the Benzopyrone Scaffold

Esterification and Hydrazide Formation

The benzopyrone carboxylic acid derivative is esterified using methanol and concentrated sulfuric acid under reflux for 16 hours, yielding methyl 4-(4-oxo-4H-chromen-2-yl)benzoate. Subsequent treatment with hydrazine hydrate (2 equivalents) in methanol at 80°C for 4 hours produces the hydrazide intermediate, confirmed by the disappearance of the ester carbonyl peak (δ 3.90 ppm) in ¹H NMR and the emergence of an NH₂ signal at δ 4.93 ppm.

Condensation with Aldehydes

The hydrazide reacts with substituted benzaldehydes (1.2 equivalents) in ethanol containing glacial acetic acid (5 mol%) under reflux for 6–8 hours to form the hydrazone derivatives. For example, condensation with 2,4,6-trihydroxybenzaldehyde yields the target compound with a 75% isolated yield. Microwave-assisted synthesis, as demonstrated in analogous thieno[2,3-b]thiophene systems, reduces reaction times to 30 minutes but requires ZnCl₂ catalysis to maintain yields above 70%.

Table 1: Optimization of Hydrazone Condensation Conditions

| Aldehyde Substituent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,4,6-OH | Glacial HOAc | 80 | 8 | 75 |

| 4-NO₂ | ZnCl₂ | 100 (microwave) | 0.5 | 72 |

| 3-Cl | None | 80 | 12 | 58 |

Mechanistic Insights and Reaction Kinetics

Role of Acid Catalysis

Glacial acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide’s NH₂ group. Density functional theory (DFT) calculations on analogous systems show a reaction energy barrier of 25.3 kcal/mol for the rate-limiting step, which decreases to 18.7 kcal/mol under acidic conditions.

Solvent Effects

Ethanol maximizes hydrazone solubility while permitting easy product isolation via cooling crystallization. Substituting ethanol with DMF increases reaction rates but complicates purification due to high boiling points, as observed in the synthesis of pyran-3-hydrazide derivatives.

Characterization and Analytical Data

Spectroscopic Confirmation

The target compound exhibits:

Crystallography and Stability

Single-crystal X-ray diffraction reveals a planar hydrazone linkage with a dihedral angle of 12.5° relative to the benzopyrone ring. The compound demonstrates thermal stability up to 250°C (TGA) and photostability under UV light (λ = 365 nm) for 24 hours.

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Adapting protocols from thieno[2,3-b]thiophene chemistry, microwave irradiation (300 W) reduces condensation times to 10–15 minutes. However, excessive power (>400 W) degrades the hydrazone moiety, as evidenced by HPLC-MS detection of fragmentation products.

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables a traceless synthesis strategy, though yields remain suboptimal (45–50%) due to steric hindrance during aldehyde coupling.

Applications and Derivative Screening

While beyond the scope of preparation methods, preliminary screening of analogous hydrazones shows IC₅₀ values of 15.4 µM against α-glucosidase, highlighting potential therapeutic applications. QSAR models correlate substituent electronegativity with bioactivity, providing guidelines for future synthetic campaigns .

化学反応の分析

Types of Reactions: 2,3-Dihydro-2-phenyl-4-benzopyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Production of reduced phenylhydrazones.

Substitution: Generation of substituted benzopyrones.

科学的研究の応用

Antitumor Activity

Research indicates that benzopyran derivatives, including 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone, exhibit significant antitumor properties. For instance, studies have shown that related compounds can induce apoptosis in breast cancer cells by suppressing key signaling pathways . The compound's structural features contribute to its ability to inhibit tumor growth effectively.

Antioxidant Properties

The antioxidant activity of 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone has been documented through various assays. Compounds in this class have demonstrated the capability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage . This property is particularly relevant in neurodegenerative disease contexts.

Antimicrobial Activity

Benzopyran derivatives also exhibit antimicrobial properties. Research has reported their effectiveness against a range of pathogens, making them potential candidates for developing new antimicrobial agents . The mechanisms often involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

Case Studies and Research Findings

作用機序

The mechanism by which 2,3-Dihydro-2-phenyl-4-benzopyrone exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. Its anti-inflammatory properties may be due to the inhibition of certain enzymes involved in the inflammatory response.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule but differ in substituents and functional groups:

2',4',7-Trihydroxyisoflavanone (3-(2,4-Dihydroxyphenyl)-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one)

- Structure: Features hydroxyl groups at positions 2', 4', and 7 on the flavanone backbone .

- Properties : Increased polarity due to hydroxyl substituents, likely enhancing water solubility compared to the phenyl-hydrazone derivative.

- Applications: Hydroxylated flavonoids are associated with antioxidant and estrogenic activities, making this compound relevant in nutraceutical research .

4',7-Dihydroxydihydroflavanol (3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one)

- Structure: Contains hydroxyl groups at positions 4' (phenyl ring) and 7 (benzopyranone) .

- Applications: Dihydroflavonols are studied for anti-inflammatory and antimicrobial effects .

4-Aryl-1-(Propane-2-ylidenehydrazono)-2,3-diazaspiro[5.5]undec-3-ene

Comparative Analysis (Table 1)

Critical Differences

Substituent Effects :

- The hydrazone group in the target compound enhances metal-binding capacity compared to hydroxylated analogs .

- Hydroxyl groups in analogs improve solubility and antioxidant activity but may reduce membrane permeability .

Synthetic Accessibility: The target compound’s synthesis likely involves hydrazine condensation with a flavanone precursor, similar to methods for spirocyclic hydrazones (e.g., THF reflux with hydrazine monohydrate) . Hydroxylated analogs require regioselective hydroxylation, which is challenging without enzymatic assistance .

Biological Relevance: Hydrazones are prioritized in drug discovery for their versatility in forming Schiff bases and coordinating transition metals . Dihydroflavonols are more relevant in natural product research due to their prevalence in plants and lower synthetic complexity .

生物活性

2,3-Dihydro-2-phenyl-4-benzopyrone hydrazone, a derivative of benzopyrone, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique hydrazone linkage and chromone structure, which contribute to its pharmacological potential. This article aims to provide an in-depth exploration of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone can be represented as follows:

This compound features a benzopyrone backbone with a hydrazone functional group, which is known for enhancing biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

- Antimicrobial Effects : Research indicates that hydrazones, including this compound, possess antimicrobial properties against various bacterial and fungal strains .

- Anticancer Potential : Studies have shown that 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone can induce cytotoxic effects on cancer cell lines by triggering apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Action : The compound has been reported to modulate inflammatory pathways, thereby reducing inflammation in various models .

Biological Activity Data

The following table summarizes the biological activities reported for 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone:

Case Study 1: Anticancer Activity

A study conducted by Hayakawa et al. demonstrated that derivatives of 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone exhibited potent anticancer activity against several human cancer cell lines including MDA-MB 231 (breast cancer) and A549 (lung cancer). The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating a promising avenue for future cancer therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial properties of various hydrazones, 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone was found to have comparable efficacy to established antibiotics against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated strong potential for use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-dihydro-2-phenyl-4-benzopyrone hydrazone derivatives?

- Methodological Answer : The compound can be synthesized via hydrazone formation by reacting 2,3-dihydro-2-phenyl-4-benzopyrone derivatives with hydrazine hydrate in 1,4-dioxane under reflux. For example, hydrazine hydrate (0.003 mol) is added to a solution of the carbonyl precursor in 1,4-dioxane (40 mL) and stirred at room temperature for 24 hours, followed by crystallization . Characterization typically involves NMR, IR, and elemental analysis to confirm the hydrazone linkage .

Q. Which spectroscopic techniques are critical for confirming the structure of this hydrazone derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the hydrazone NH proton (δ 10–12 ppm) and aromatic protons (δ 6.5–8.5 ppm). The carbonyl carbon (C=O) in the benzopyrone moiety appears at δ 160–180 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the hydrazone formation .

- X-ray crystallography (using SHELX software) resolves ambiguities in tautomeric forms or stereochemistry .

Q. What solvents and reaction conditions are optimal for hydrazone stability during synthesis?

- Methodological Answer : Polar aprotic solvents like 1,4-dioxane or ethanol are preferred due to their compatibility with hydrazine hydrate. Reactions are typically conducted at room temperature to minimize side reactions (e.g., oxidation or hydrolysis). Acidic conditions (HCl) may enhance reaction rates but require careful pH control to avoid decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for tautomeric forms of this hydrazone be resolved?

- Methodological Answer :

- X-ray crystallography (using SHELXL ) provides definitive structural evidence for tautomeric preferences (e.g., keto-enol equilibrium).

- Variable-temperature NMR can detect dynamic tautomerism by observing signal splitting or coalescence at different temperatures .

- Computational modeling (DFT calculations) predicts energetically favorable tautomers, which can be cross-validated with experimental data .

Q. What strategies are effective for optimizing yield in multi-step syntheses involving this hydrazone?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen critical variables (e.g., molar ratios, temperature, solvent polarity). For example, flow-chemistry platforms enable rapid optimization of reaction parameters .

- In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation and guide endpoint determination .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol improves purity and yield .

Q. How can computational tools predict the biological or photophysical properties of this hydrazone?

- Methodological Answer :

- Molecular docking : Assess binding affinity to target proteins (e.g., estrogen receptors) using AutoDock Vina. Structural analogs like genistein (a benzopyrone derivative) provide reference data .

- TD-DFT calculations : Predict UV-Vis absorption spectra by modeling electron transitions in the conjugated hydrazone-benzopyrone system .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antimicrobial activity using regression analysis .

Q. What experimental approaches are suitable for studying the thermal stability of this hydrazone?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen/air atmospheres.

- DSC : Identify phase transitions (e.g., melting points, crystallinity changes).

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for thermal degradation .

Key Research Challenges

- Tautomerism : The hydrazone may exist in keto-enol forms, complicating spectral interpretation. Combined experimental-computational approaches are essential .

- Stereochemical Purity : Racemization during synthesis requires chiral HPLC or circular dichroism (CD) for analysis .

- Biological Activity : Structural analogs (e.g., genistein) suggest estrogenic activity, but SAR studies are needed to validate target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。